1-(4-Methylphenyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
The synthesis of 1-(4-Methylphenyl)piperidin-4-amine dihydrochloride typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Industrial production methods often utilize continuous flow reactions and microwave irradiation to achieve high yields and efficiency .
Chemical Reactions Analysis
1-(4-Methylphenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation over palladium or platinum catalysts to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and halogenated compounds under basic or acidic conditions. Major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted piperidines .
Scientific Research Applications
1-(4-Methylphenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA via intercalation, which can disrupt DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-Methylphenyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
Piperidine: A simple six-membered heterocyclic amine used in the synthesis of various pharmaceuticals.
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects on cancer cells.
Matrine: A piperidine derivative with antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific molecular structure and potential therapeutic applications, which distinguish it from other piperidine derivatives.
Properties
Molecular Formula |
C12H20Cl2N2 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
1-(4-methylphenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-2-4-12(5-3-10)14-8-6-11(13)7-9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H |
InChI Key |
NHQKDHNFVCMSHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.